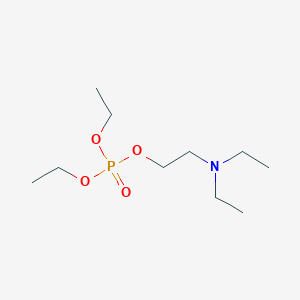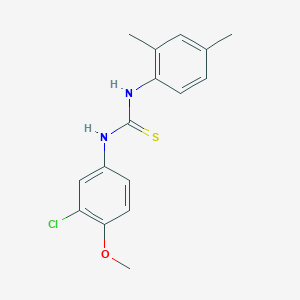
1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-CSNH-) attached to two aromatic rings, one of which is substituted with a chlorine and a methoxy group, while the other is substituted with two methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea can be synthesized through the reaction of 3-chloro-4-methoxyaniline with 2,4-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification of the product is achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The aromatic nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds with the nucleophile replacing the chlorine atom.
Applications De Recherche Scientifique
1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways, leading to reduced cell proliferation or inflammation.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloro-4-methoxyphenyl)-3-phenylthiourea
- 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea
- 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)urea
Comparison: 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea is unique due to the presence of both chlorine and methoxy groups on one aromatic ring and two methyl groups on the other. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
890587-33-4 |
|---|---|
Formule moléculaire |
C16H17ClN2OS |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
1-(3-chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C16H17ClN2OS/c1-10-4-6-14(11(2)8-10)19-16(21)18-12-5-7-15(20-3)13(17)9-12/h4-9H,1-3H3,(H2,18,19,21) |
Clé InChI |
SNVYZSJWAFZHPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


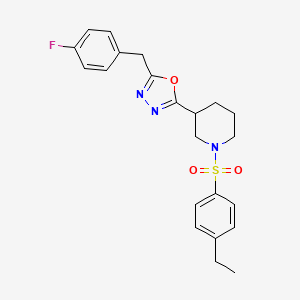

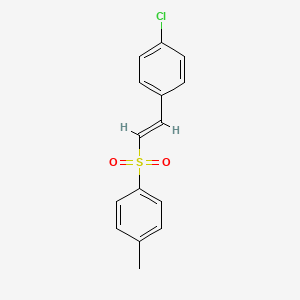

![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14139558.png)
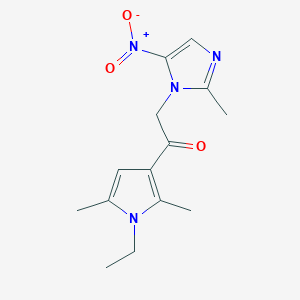
![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)
![2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate](/img/structure/B14139577.png)
![(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol](/img/structure/B14139579.png)
